molecular formula C12H17N3O B2764122 N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide CAS No. 2196016-83-6

N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide

Cat. No. B2764122
CAS RN: 2196016-83-6
M. Wt: 219.288
InChI Key: IZHARFCODSZTPS-UHFFFAOYSA-N
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Description

N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide, also known as MTA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MTA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In

Mechanism of Action

N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide works by binding to the catalytic site of HDACs and inhibiting their activity. This leads to an increase in the acetylation of histone proteins, which can alter the expression of genes. N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC activity, N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide in lab experiments is its specificity for HDAC enzymes. This allows researchers to study the effects of HDAC inhibition on gene expression without affecting other cellular processes. However, one of the limitations of using N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide is its potential toxicity. N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide has been shown to induce apoptosis in cancer cells, but it can also induce apoptosis in normal cells at high concentrations.

Future Directions

There are several future directions for research involving N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide. One area of research involves the development of new HDAC inhibitors that are more specific and less toxic than N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide. Another area of research involves the use of N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide as a tool for studying the role of epigenetic modifications in various diseases. Additionally, N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide has potential applications in the development of new therapies for cancer, neurodegenerative diseases, and inflammatory disorders.

Synthesis Methods

N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine with propargyl bromide, followed by the reaction of the resulting product with acryloyl chloride. The final product, N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide, is obtained through a purification process using column chromatography.

Scientific Research Applications

N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide has been shown to have a variety of applications in scientific research. One of the most promising areas of research involves the use of N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide as a tool for studying epigenetic modifications. N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression through the modification of histone proteins. By inhibiting HDAC activity, N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide can alter the expression of genes and potentially lead to the discovery of new therapeutic targets for various diseases.

properties

IUPAC Name

N-[(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-12(16)13-8-10-11-6-4-5-7-15(11)9(2)14-10/h3H,1,4-8H2,2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHARFCODSZTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCC2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methyl)prop-2-enamide

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